molecular formula C17H31BO2 B12368488 [4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid

[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid

Cat. No.: B12368488
M. Wt: 278.2 g/mol
InChI Key: NSKYCIWGCMDXSO-UHFFFAOYSA-N
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Description

TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID: is a boronic acid derivative with the molecular formula C17H31BO2 and a molecular weight of 278.24 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a pentyl group and a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID typically involves the reaction of a cyclohexyl derivative with a boronic acid reagent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: In biological research, this compound can be used to study the interactions of boronic acids with biological molecules.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and liquid crystals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID involves its ability to form reversible covalent bonds with diols and other functional groups. This interaction is facilitated by the boronic acid group, which can undergo reversible reactions with hydroxyl groups to form boronate esters. These interactions are crucial in various chemical and biological processes .

Comparison with Similar Compounds

Comparison: TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID is unique due to its boronic acid functional group, which allows it to participate in specific reactions such as Suzuki-Miyaura cross-coupling. This sets it apart from similar compounds that may lack this functional group and therefore have different reactivity and applications .

Properties

Molecular Formula

C17H31BO2

Molecular Weight

278.2 g/mol

IUPAC Name

[4-(4-pentylcyclohexyl)cyclohexen-1-yl]boronic acid

InChI

InChI=1S/C17H31BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h12,14-16,19-20H,2-11,13H2,1H3

InChI Key

NSKYCIWGCMDXSO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CCC(CC1)C2CCC(CC2)CCCCC)(O)O

Origin of Product

United States

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